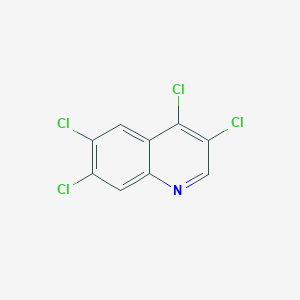
3,4,6,7-Tetrachloroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,6,7-Tetrachloroquinoline is a chemical compound that belongs to the class of quinoline derivatives. It is a highly chlorinated organic compound that has been extensively studied for its potential applications in various fields of research. The compound is synthesized through a multistep process that involves the chlorination of quinoline followed by further chemical reactions. In
Scientific Research Applications
3,4,6,7-Tetrachloroquinoline has been extensively studied for its potential applications in various fields of research. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. The compound has also been studied for its potential anticancer properties. It has been shown to induce apoptosis in cancer cells by activating caspase enzymes. Moreover, 3,4,6,7-Tetrachloroquinoline has been used as a photosensitizer for photodynamic therapy (PDT) in cancer treatment.
Mechanism Of Action
The mechanism of action of 3,4,6,7-Tetrachloroquinoline is not fully understood. However, it has been shown to induce apoptosis in cancer cells by activating caspase enzymes. The compound has also been shown to generate singlet oxygen upon exposure to light, which can cause oxidative damage to cancer cells. Moreover, 3,4,6,7-Tetrachloroquinoline has been shown to inhibit the growth of cancer cells by interfering with DNA replication and transcription.
Biochemical And Physiological Effects
3,4,6,7-Tetrachloroquinoline has been shown to have various biochemical and physiological effects. It has been shown to induce oxidative stress in cells by generating reactive oxygen species (ROS). The compound has also been shown to inhibit the growth of cancer cells by interfering with DNA replication and transcription. Moreover, 3,4,6,7-Tetrachloroquinoline has been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Advantages And Limitations For Lab Experiments
3,4,6,7-Tetrachloroquinoline has several advantages for lab experiments. It is a highly stable compound that can be easily synthesized in large quantities. The compound has also been shown to have low toxicity in vitro, making it a suitable candidate for various biological assays. However, 3,4,6,7-Tetrachloroquinoline has some limitations for lab experiments. The compound is highly insoluble in water, which can make it difficult to dissolve in biological fluids. Moreover, the compound is highly reactive and can easily oxidize in the presence of air, which can affect its stability.
Future Directions
There are several future directions for the research on 3,4,6,7-Tetrachloroquinoline. One possible direction is to explore its potential as a photosensitizer for photodynamic therapy (PDT) in cancer treatment. Another direction is to investigate its potential as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. Moreover, future research can focus on the development of new synthesis methods for 3,4,6,7-Tetrachloroquinoline that can improve its solubility and stability in biological fluids.
Synthesis Methods
The synthesis of 3,4,6,7-Tetrachloroquinoline involves a series of chemical reactions. The first step is the chlorination of quinoline using a mixture of chlorine and hydrochloric acid. This reaction produces a mixture of chlorinated quinolines, which are then separated using various techniques such as column chromatography and recrystallization. The separated 3,4,6,7-Tetrachloroquinoline is then subjected to further chemical reactions such as reduction and oxidation to obtain the final product.
properties
CAS RN |
1204810-09-2 |
|---|---|
Product Name |
3,4,6,7-Tetrachloroquinoline |
Molecular Formula |
C9H3Cl4N |
Molecular Weight |
266.9 g/mol |
IUPAC Name |
3,4,6,7-tetrachloroquinoline |
InChI |
InChI=1S/C9H3Cl4N/c10-5-1-4-8(2-6(5)11)14-3-7(12)9(4)13/h1-3H |
InChI Key |
LNTZALWBYSZVGS-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=CC(=C2Cl)Cl |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=CC(=C2Cl)Cl |
synonyms |
3,4,6,7-Tetrachloroquinoline |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



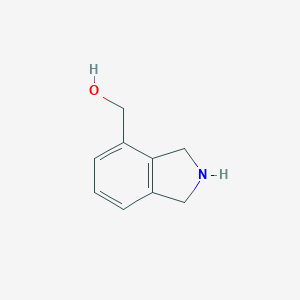

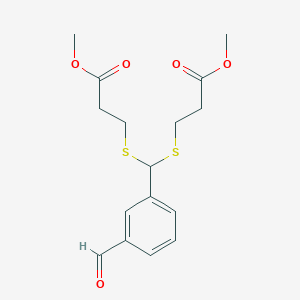
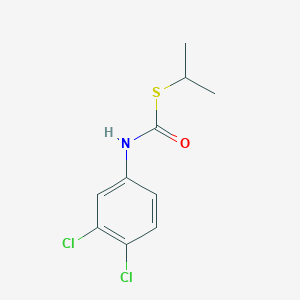
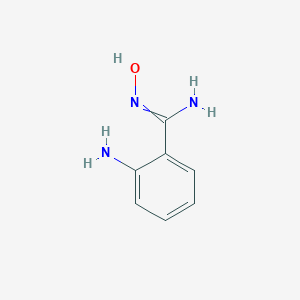
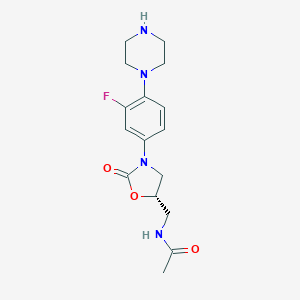
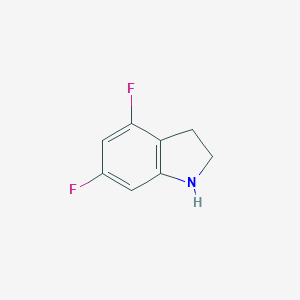
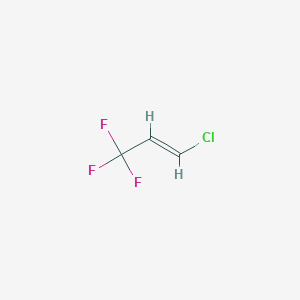
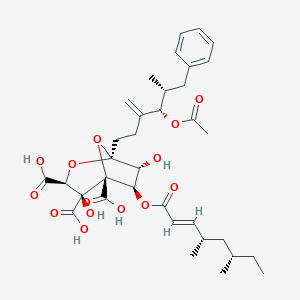
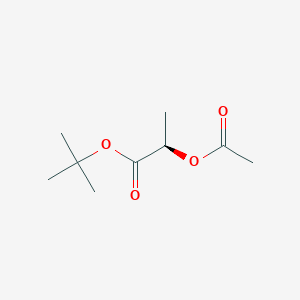
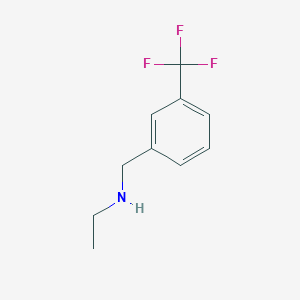

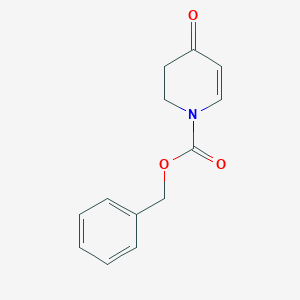
![2-[[Hydroxy(methyl)amino]diazenyl]benzoic acid](/img/structure/B177679.png)